1-Chloro-3-methoxy-5-nitrobenzene
Overview
Description
1-Chloro-3-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H6ClNO3. It is a disubstituted benzene derivative, characterized by the presence of chloro, methoxy, and nitro groups attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds like “1-Chloro-3-methoxy-5-nitrobenzene” belong to a class of organic compounds known as aromatic compounds, specifically, it’s a derivative of benzene. The nitro group (-NO2) and the methoxy group (-OCH3) attached to the benzene ring can potentially interact with various biological targets, such as enzymes or receptors, and modulate their activity .
Mode of Action
The exact mode of action would depend on the specific biological target. Generally, the nitro group can undergo reduction reactions in the body, potentially forming reactive intermediates. The methoxy group might undergo demethylation, and the chlorine atom might participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways might be affected by this compound. Aromatic compounds can participate in various metabolic pathways, depending on their specific substituents .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolic rate. Generally, aromatic compounds like this can be absorbed in the body, distributed via the bloodstream, metabolized primarily in the liver, and excreted in urine or feces .
Result of Action
The molecular and cellular effects would depend on the specific biological targets and pathways affected by this compound. Potential effects could range from modulation of enzyme activity to alteration of cell signaling pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability, efficacy, and action of this compound. For example, extreme pH values might affect the compound’s ionization state, potentially influencing its absorption and distribution .
Preparation Methods
1-Chloro-3-methoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve similar nitration processes, but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating and meta-directing group, while the methoxy group is an activating and ortho/para-directing group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-methoxy-5-nitrophenol.
Scientific Research Applications
1-Chloro-3-methoxy-5-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial and anticancer agents.
Comparison with Similar Compounds
1-Chloro-3-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-4-nitrobenzene: This compound lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
1-Methoxy-4-nitrobenzene: This compound lacks the chloro group, which affects its reactivity and the types of reactions it can undergo.
1-Chloro-2-methoxy-4-nitrobenzene: This isomer has different substitution patterns, leading to variations in its chemical behavior and applications.
The unique combination of chloro, methoxy, and nitro groups in this compound makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-chloro-3-methoxy-5-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYKCBIUQUCKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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